![molecular formula C25H19N3O5 B2402499 2-(1,3-Dioxoisoindolin-2-yl)-N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamid CAS No. 922029-82-1](/img/structure/B2402499.png)
2-(1,3-Dioxoisoindolin-2-yl)-N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C25H19N3O5 and its molecular weight is 441.443. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Properties
Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class exhibit significant anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in various cancer cell lines.
Case Study: Apoptosis Induction
A study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively induced apoptosis in human breast cancer cells (MCF-7). The mechanism involved the activation of caspase pathways and modulation of Bcl-2 family proteins, indicating its potential as a therapeutic agent against breast cancer.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various pathogens.
Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
This table highlights the effectiveness of the compound against common bacterial and fungal pathogens, suggesting its potential use in developing new antimicrobial agents.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry have been utilized to confirm the structure and purity.
Recent Studies
Recent research has focused on optimizing the synthesis process and enhancing the biological efficacy through structural modifications.
Example Study: Structure-Activity Relationship (SAR)
A recent publication explored the SAR of various derivatives of dibenzo[b,f][1,4]oxazepines, revealing that specific substitutions at the nitrogen and oxygen sites significantly enhance anticancer activity.
Wirkmechanismus
Mode of Action
Based on its chemical structure, it is possible that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Without specific target identification, it is challenging to determine the exact biochemical pathways this compound affects. Given its complex structure, it is likely that it could influence multiple pathways, potentially leading to a range of downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would be determined by the specific biological targets it interacts with and the biochemical pathways it affects .
This will enable a more detailed understanding of its molecular and cellular effects and how environmental factors may influence its action .
Biologische Aktivität
The compound 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide represents a unique structure with potential biological activities. This article reviews the existing literature on its biological effects, including cytotoxicity, antibacterial properties, and mechanisms of action.
Chemical Structure and Properties
The compound’s structure can be broken down into two primary moieties: the 1,3-dioxoisoindoline and the dibenzo[b,f][1,4]oxazepine . The presence of these moieties is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C23H24N2O4 |
Molecular Weight | 396.45 g/mol |
IUPAC Name | 2-(1,3-dioxoisoindolin-2-yl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. A series of derivatives based on the 1,3-dioxoisoindoline structure were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant inhibition of 15-lipoxygenase , an enzyme implicated in cancer progression.
Case Study : In a study published in the Farmacia Journal, derivatives were tested against three cancerous cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain derivatives had IC50 values in the low micromolar range, suggesting potent anticancer activity .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties. Preliminary screening demonstrated activity against several Gram-positive and Gram-negative bacteria.
Research Findings :
- The minimum inhibitory concentration (MIC) values were determined against pathogens such as Staphylococcus aureus and Escherichia coli. Some derivatives showed MIC values as low as 0.125 mg/ml .
The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and inflammation. The 15-lipoxygenase pathway is particularly relevant due to its role in the biosynthesis of leukotrienes, which are mediators of inflammation and cancer progression.
Summary of Biological Activities
Eigenschaften
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O5/c1-2-27-19-9-5-6-10-21(19)33-20-12-11-15(13-18(20)25(27)32)26-22(29)14-28-23(30)16-7-3-4-8-17(16)24(28)31/h3-13H,2,14H2,1H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUSQOZQVVUMHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.